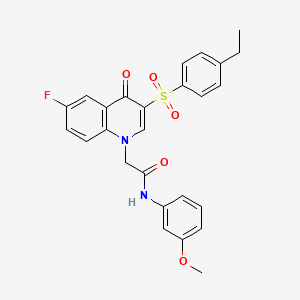

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups. It has a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridone ring. This core is substituted with a sulfonyl group attached to an ethylphenyl group at the 3-position, a fluorine atom at the 6-position, and an acetamide group substituted with a methoxyphenyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl group in the quinolinone core could undergo nucleophilic addition reactions, and the sulfonyl group could participate in substitution or elimination reactions .Wissenschaftliche Forschungsanwendungen

Structural and Fluorescence Properties Research on amide-containing isoquinoline derivatives has provided insights into their structural aspects and properties, particularly in forming gels or crystalline solids when treated with various acids. These compounds exhibit interesting fluorescence properties, which could be leveraged in the development of new fluorescent materials or in biological imaging applications. Specifically, the formation of host–guest complexes with certain compounds has been shown to significantly enhance fluorescence emission, a property that can be useful in analytical chemistry and sensor technology (A. Karmakar, R. Sarma, J. Baruah, 2007).

Cytotoxic Activity Sulfonamide derivatives, including compounds structurally related to the specified chemical, have been explored for their cytotoxic activities against various cancer cell lines. Such studies contribute to the understanding of the potential therapeutic applications of these compounds in cancer treatment. The research on novel sulfonamide derivatives has highlighted the promise of some compounds in inhibiting cancer cell growth, with implications for the development of new anticancer agents (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

Antibacterial Applications The synthesis and molecular structure of a broad-spectrum antibacterial isothiazoloquinolone compound, which serves as a key intermediate in the production of potent antibacterial agents, demonstrates the potential of such chemical structures in addressing drug-resistant bacterial infections. This area of research is crucial for developing new antibiotics to combat resistant strains such as MRSA, contributing to the broader field of infectious disease treatment (A. Hashimoto, G. Pais, Qiuping Wang, E. Lucien, C. Incarvito, M. Deshpande, B. J. Bradbury, Jason A. Wiles, 2007).

Herbicidal Activity The search for effective herbicides has led to the exploration of triazolinone derivatives, with the introduction of various pharmacophores into the triazolinone scaffold. This research has identified compounds with promising herbicidal activities, offering potential applications in agriculture for the control of broadleaf weeds in rice fields and other crops. Such developments are vital for enhancing crop protection and agricultural productivity (Yan-ping Luo, Lili Jiang, Guo-dong Wang, Qiong Chen, Guangfu Yang, 2008).

Enzyme Inhibition for Therapeutic Applications Research into compounds that can inhibit specific enzymes has implications for the development of drugs targeting various diseases, including neurodegenerative disorders. The synthesis and evaluation of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, and their activity against enzymes like carbonic anhydrase and acetylcholinesterase, highlight the potential of these compounds in therapeutic applications. Such studies are fundamental in the search for new treatments for conditions such as Alzheimer's disease (N. Virk, A. Rehman, M. Abbasi, S. Z. Siddiqui, U. Rashid, J. Iqbal, M. Saleem, M. Ashraf, Wardah Shahid, S. A. Shah, 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O5S/c1-3-17-7-10-21(11-8-17)35(32,33)24-15-29(23-12-9-18(27)13-22(23)26(24)31)16-25(30)28-19-5-4-6-20(14-19)34-2/h4-15H,3,16H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUSAQKAMRKNLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)

![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)

![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole](/img/structure/B2985695.png)

![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)